molecular formula C18H34O2 B1198318 cis-12-Octadecenoic acid CAS No. 13126-37-9

cis-12-Octadecenoic acid

Cat. No.: B1198318
CAS No.: 13126-37-9
M. Wt: 282.5 g/mol
InChI Key: OXEDXHIBHVMDST-SREVYHEPSA-N
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Description

cis-12-Octadecenoic acid, also known as petroselinic acid, is a monounsaturated fatty acid with the chemical formula C18H34O2. It is characterized by a cis double bond at the 12th carbon position in its 18-carbon chain. This compound is naturally found in various plant oils, particularly in the seeds of parsley, coriander, and fennel .

Scientific Research Applications

cis-12-Octadecenoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other fatty acids and complex lipids.

    Biology: Studies have shown its role in the metabolism of certain bacteria and its potential antimicrobial properties.

    Medicine: Research indicates potential anti-inflammatory and anti-carcinogenic effects.

    Industry: It is used in the production of biodegradable lubricants and surfactants.

Future Directions

The role of “cis-12-Octadecenoic acid” in the production of CLA among bifidobacteria is a topic of ongoing research . Understanding this process could have implications for the treatment of various health conditions, given the health-associated benefits of CLA .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-12-Octadecenoic acid can be synthesized through the hydration of linoleic acid, which involves the addition of a hydroxyl group to the 12th carbon position. This reaction is typically catalyzed by linoleate hydratase enzymes found in certain bacteria .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant oils. The seeds of plants like parsley and coriander are pressed to obtain the oil, which is then subjected to processes such as saponification and distillation to isolate the fatty acid .

Chemical Reactions Analysis

Types of Reactions: cis-12-Octadecenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Oleic Acid (cis-9-Octadecenoic Acid): Similar in structure but with the double bond at the 9th carbon position.

    Linoleic Acid (cis,cis-9,12-Octadecadienoic Acid): Contains two double bonds at the 9th and 12th positions.

    Stearic Acid (Octadecanoic Acid): A saturated fatty acid with no double bonds.

Uniqueness: cis-12-Octadecenoic acid is unique due to its specific double bond position, which imparts distinct physical and chemical properties. This positional isomerism affects its reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(Z)-octadec-12-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEDXHIBHVMDST-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13126-37-9
Record name 12-Octadecenoic acid, (12Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-OCTADECENOIC ACID, (12Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G18P32P8GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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